N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-16-9-10-16)15-7-4-8-17(13-15)20-24(22,23)12-11-14-5-2-1-3-6-14/h1-8,11-13,16,20H,9-10H2,(H,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYNSXXORYKZJX-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 342.41 g/mol. The compound features a cyclopropyl group, a sulfonylamino linkage, and an E-phenylethenyl moiety, which are critical for its biological interactions.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through inhibition of certain enzymes or modulation of cellular pathways. For instance, sulfonamide derivatives are known to interact with carbonic anhydrase and other enzymes involved in metabolic processes.
Biological Activity
- Antitumor Activity : Some studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of the cyclopropyl and phenylethenyl groups may enhance this activity by improving binding affinity to target proteins.
- Anti-inflammatory Effects : Compounds with similar sulfonamide structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties.
- Diabetes Treatment Potential : Related compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The structural modifications present in this compound may contribute to enhanced β-cell protection.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the benzamide structure can significantly affect biological activity. For example, the presence of electron-withdrawing groups or specific substituents on the aromatic rings can enhance potency and selectivity against target enzymes.
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| Compound A | 97 | 0.1 |
| Compound B | 88 | 13 |
| N-cyclopropyl derivative | TBD | TBD |
Case Studies
- In Vitro Studies : Experimental data from in vitro assays on similar sulfonamide derivatives show promising cytotoxic effects against human cancer cell lines, with some derivatives achieving over 80% inhibition at low micromolar concentrations.
- Animal Models : In vivo studies using animal models have indicated that compounds with structural similarities to this compound can effectively lower blood glucose levels and improve insulin sensitivity, suggesting potential for diabetes treatment.
Comparison with Similar Compounds
Structural Differences :
- Substituent Position : The sulfonamide group is at the 4-position (para) of the benzamide ring, compared to the 3-position (meta) in the target compound.
- Cycloalkyl Group : Cycloheptyl replaces cyclopropyl, introducing steric bulk and increased lipophilicity.
Physicochemical Implications :
- Molecular Weight: Higher (C22H26N2O3S vs.
- Lipophilicity : Cycloheptyl’s larger hydrophobic surface may enhance membrane permeability but hinder solubility.
N-cyclopropyl-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}benzamide
Structural Differences :
- Functional Group: A thiazole-methylamino group replaces the styrenesulfonamide.
- Electronic Properties : The thiazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding and π-interactions.
Physicochemical Implications :
- Molecular Weight: Lower (287.38 g/mol vs.
- Solubility : Thiazole’s polarizable heterocycle may enhance aqueous solubility compared to the styrenyl group.
Sulfamoyl-Benzamide Derivatives ( Compounds)
Examples include 3r (dihydroxyphenylethyl) and 3s (pyrrolidinylethyl).
Structural Differences :
- Substituents : Hydrophilic groups (e.g., hydroxyl, pyrrolidinyl) replace the styrenyl and cyclopropyl groups.
- Backbone : Shared benzamide-sulfonamide scaffold but with varied terminal substituents.
Physicochemical Implications :
- Hydrophilicity : Compounds like 3r (dihydroxyphenyl) are more hydrophilic, possibly reducing blood-brain barrier penetration.
- Melting Points : Higher polarity may increase melting points compared to the target compound.
Data Table: Key Comparative Properties
Research Findings and Implications
- Positional Isomerism : Meta substitution (target compound) may favor interactions with asymmetrical binding sites, whereas para substitution () could align better with linear protein pockets .
- Cycloalkyl Effects : Cyclopropyl’s rigidity and metabolic stability make it preferable for prolonged half-life over cycloheptyl .
- Thiazole vs. Styrenyl : The thiazole group () offers versatile binding via heterocyclic interactions, while the styrenyl group’s planarity may enhance target affinity in hydrophobic environments .
- Toxicity Considerations : Hydrophilic derivatives (e.g., 3r ) in showed liver toxicity assays, suggesting that the target compound’s moderate lipophilicity might balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
